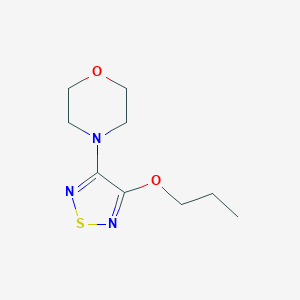![molecular formula C25H28N4O4 B246621 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide](/img/structure/B246621.png)
1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzodiazepine family and has been synthesized through a specific method.
Mechanism of Action
The mechanism of action of 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide is similar to other benzodiazepines. It acts on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of GABA, leading to the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.
Biochemical and Physiological Effects:
1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of GABA, leading to the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. Additionally, it has been shown to have a dose-dependent effect on the respiratory system, leading to respiratory depression at high doses.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide in lab experiments include its potential therapeutic applications and its well-established mechanism of action. However, limitations include its potential for respiratory depression at high doses and the need for further research to fully understand its effects and potential side effects.
Future Directions
For the research on 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide include further studies on its potential therapeutic applications, as well as its effects on different physiological systems. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced side effects. Finally, further research could focus on developing new methods for the synthesis of this compound, which could lead to more efficient and cost-effective production.
Synthesis Methods
The synthesis of 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide involves a multi-step process. The starting materials include 2-furan-2-yl-1H-benzo[d][1,2,3]triazole, piperidine-4-carboxylic acid, and 11-hydroxy-2,3,4,11-tetrahydrodibenzo[b,e][1,4]diazepine-10-carboxylic acid. The process involves the protection of the hydroxyl group on the dibenzodiazepine ring, followed by the coupling of the piperidine-4-carboxylic acid to form the amide bond. The final product is obtained after deprotection of the hydroxyl group and purification.
Scientific Research Applications
1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. This compound has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. Additionally, it has been studied for its potential anticonvulsant and muscle relaxant properties.
properties
Molecular Formula |
C25H28N4O4 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-[2-[6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H28N4O4/c26-25(32)16-10-12-28(13-11-16)22(31)15-29-19-7-2-1-5-17(19)27-18-6-3-8-20(30)23(18)24(29)21-9-4-14-33-21/h1-2,4-5,7,9,14,16,24,27H,3,6,8,10-13,15H2,(H2,26,32) |
InChI Key |
PEYRUQCLEMUUBG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCC(CC4)C(=O)N)C5=CC=CO5)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCC(CC4)C(=O)N)C5=CC=CO5)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246539.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)

![4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B246624.png)
![4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246627.png)